molecular formula C8H6ClNO5 B2830107 4-Chloro-3-methoxy-5-nitrobenzoic acid CAS No. 71001-78-0

4-Chloro-3-methoxy-5-nitrobenzoic acid

Cat. No. B2830107
CAS RN: 71001-78-0
M. Wt: 231.59
InChI Key: BCHVQOFFAGCCCR-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-5-nitrobenzoic acid is a chemical compound with the CAS Number: 71001-78-0 . It has a molecular weight of 231.59 .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methoxy-5-nitrobenzoic acid can be represented by the IUPAC name and InChI code provided in the description .


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Physical And Chemical Properties Analysis

The physical form of 4-Chloro-3-methoxy-5-nitrobenzoic acid is not specified . It has a melting point of 212-217 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for 4-Chloro-3-methoxy-5-nitrobenzoic acid includes a warning signal word and precautionary statements . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-chloro-3-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHVQOFFAGCCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxy-5-nitrobenzoic acid

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